Trimidox Trimidox Trimidox is a benzenetriol.
Brand Name: Vulcanchem
CAS No.: 95933-74-7
VCID: VC0005345
InChI: InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
SMILES: C1=C(C=C(C(=C1O)O)O)C(=NO)N
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15 g/mol

Trimidox

CAS No.: 95933-74-7

Cat. No.: VC0005345

Molecular Formula: C7H8N2O4

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

Trimidox - 95933-74-7

CAS No. 95933-74-7
Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
IUPAC Name N',3,4,5-tetrahydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
Standard InChI Key MSLJYSGFUMYUDX-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N
SMILES C1=C(C=C(C(=C1O)O)O)C(=NO)N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=NO)N
Appearance Assay:≥98%A crystalline solid

Chemical and Pharmacological Profile of Trimidox

Structural and Physicochemical Properties

Trimidox belongs to the class of benzenetriols, characterized by a benzene ring substituted with three hydroxyl groups and an amidoxime functional group. The compound’s canonical SMILES notation (OC1=C(O)C(O)=CC(C(NO)=N)=C1\text{OC1=C(O)C(O)=CC(C(NO)=N)=C1}) reflects its polyhydroxylated structure, which is critical for its iron-chelating and antioxidant activities . Key physicochemical properties include:

PropertyValue
CAS Number95933-74-7
Molecular FormulaC7H8N2O4\text{C}_7\text{H}_8\text{N}_2\text{O}_4
Molecular Weight184.15 g/mol
Solubility≤20 mg/ml in DMSO; 20 mg/ml in DMF
Storage Conditions-20°C
Purity≥98%

Table 1: Chemical and physical properties of Trimidox .

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Trimidox inhibits RR by forming a stable complex with the enzyme’s iron-dependent catalytic site, thereby depleting deoxyribonucleotide triphosphate (dNTP) pools essential for DNA replication . This mechanism is particularly effective in cancer cells, where RR activity is elevated to support rapid proliferation . Comparative studies indicate that Trimidox and its analog Didox are more potent RR inhibitors than hydroxyurea, a clinically used RR inhibitor .

Preclinical Anticancer Activity

Induction of Apoptosis in Leukemia Models

In human promyelocytic leukemia HL-60 cells, Trimidox exhibits an IC50_{50} of 35 μM, inducing apoptosis through caspase activation without altering cell cycle distribution . Similarly, in U937 lymphoma cells, Trimidox (50–100 μM) activates caspase-3 and caspase-9, leading to mitochondrial membrane depolarization and cytochrome c release . The compound’s pro-apoptotic effects are exacerbated under oxidative stress conditions, as it enhances hydrogen peroxide (H2O2\text{H}_2\text{O}_2)-induced DNA damage by stabilizing iron-free radicals .

Modulation of Oxidative Stress

Trimidox demonstrates dual effects on oxidative stress:

  • Pro-Oxidant Activity: By chelating iron, Trimidox disrupts the Fenton reaction, reducing hydroxyl radical (OH\cdot\text{OH}) generation and protecting DNA from oxidative damage .

  • Antioxidant Activity: At lower concentrations (10–25 μM), Trimidox scavenges free radicals, as evidenced by its inhibition of lipid peroxidation in U937 cells exposed to tert-butyl hydroperoxide (tBuOOH) .

This duality suggests context-dependent roles in carcinogenesis and chemotherapy, where Trimidox may either prevent DNA damage in pre-neoplastic cells or enhance the cytotoxicity of radiation and pro-oxidant therapies .

Immunosuppressive Properties

Inhibition of T-Cell Proliferation

In allogeneic transplant models, Trimidox suppresses T-cell proliferation by 65–100% at concentrations of 25–50 μM, without significant cytotoxicity (≤15% reduction in viability) . This effect is mediated through RR inhibition, which depletes dNTPs required for clonal expansion during immune activation.

Suppression of Proinflammatory Cytokines

Trimidox (50 μM) reduces interferon-gamma (IFN-γ), interleukin-2 (IL-2), and interleukin-6 (IL-6) production by >90% in anti-CD3ε-stimulated T-cells, comparable to the immunosuppressant cyclosporine A . The table below summarizes key immunomodulatory findings:

ParameterEffect of Trimidox (50 μM)
T-Cell Proliferation100% inhibition
IFN-γ ProductionUndetectable levels
IL-2 ProductionReduced to basal levels
Cell Viability≥85% retained

Table 2: Immunosuppressive effects of Trimidox in T-cell cultures .

Resistance Mechanisms and Combinatorial Strategies

Cross-Resistance in Gemcitabine-Resistant Cells

The murine leukemic L1210 10K cell line, resistant to gemcitabine (14,833-fold), exhibits 7.22-fold resistance to Trimidox due to downregulation of deoxycytidine kinase (dCK), an enzyme required for the activation of nucleoside analogs . This highlights the need for prodrug strategies or combination therapies to overcome resistance.

Synergy with Tyrosine Kinase Inhibitors

In HL-60 cells, Trimidox synergizes with tiazofurin, an inosine monophosphate dehydrogenase inhibitor, to enhance differentiation and apoptosis via dual suppression of dNTP and GTP biosynthesis . Such combinations may reduce therapeutic doses and mitigate resistance.

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